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molecular formula C8H4FNO2 B1354641 2-Ethynyl-1-fluoro-4-nitrobenzene CAS No. 343866-99-9

2-Ethynyl-1-fluoro-4-nitrobenzene

Cat. No. B1354641
M. Wt: 165.12 g/mol
InChI Key: MUUOIQZAFWYPBG-UHFFFAOYSA-N
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Patent
US07294635B2

Procedure details

To a solution of 2-ethynyl-1-fluoro-4-nitro-benzene (70 mg, 0.42 mmol, obtained in Example 71) in 3 mL ethanol, 5% Pd/BaSO4 (48 mg) was added. The mixture was hydrogenated at 1 atm for 1.5 hrs. Catalyst was removed by filtering through a celite pad. The filtrate was concentrated to give pure 1-fluoro-4-nitro-2-vinyl-benzene.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12])#[CH:2]>C(O)C.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH:1]=[CH2:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
C(#C)C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
48 mg
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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